molecular formula C10H14BrN B3054712 4-bromo-N-isopropyl-N-methylaniline CAS No. 61684-98-8

4-bromo-N-isopropyl-N-methylaniline

Cat. No.: B3054712
CAS No.: 61684-98-8
M. Wt: 228.13 g/mol
InChI Key: IPTKGAPMKWJCKH-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-N-methylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and methyl groups, and a bromine atom is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isopropyl-N-methylaniline typically involves a multi-step process:

    Nitration and Reduction: The starting material, aniline, undergoes nitration to form 4-nitroaniline. This is followed by reduction to yield 4-bromoaniline.

    Alkylation: The 4-bromoaniline is then subjected to alkylation using isopropyl and methyl halides under basic conditions to introduce the isopropyl and methyl groups on the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Processes: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to facilitate the alkylation steps, thereby reducing reaction times and improving selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-N-isopropyl-N-methylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-bromo-N-isopropyl-N-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine atom and the alkyl groups on the nitrogen can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylaniline: Lacks the isopropyl group, which can affect its reactivity and applications.

    4-Bromo-N,N-dimethylaniline: Contains two methyl groups instead of an isopropyl and a methyl group, leading to different chemical properties.

Uniqueness

4-Bromo-N-isopropyl-N-methylaniline is unique due to the presence of both isopropyl and methyl groups on the nitrogen, which can enhance its steric and electronic properties. This makes it a valuable compound for specific synthetic and pharmaceutical applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-N-methyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12(3)10-6-4-9(11)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTKGAPMKWJCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467860
Record name Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61684-98-8
Record name Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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